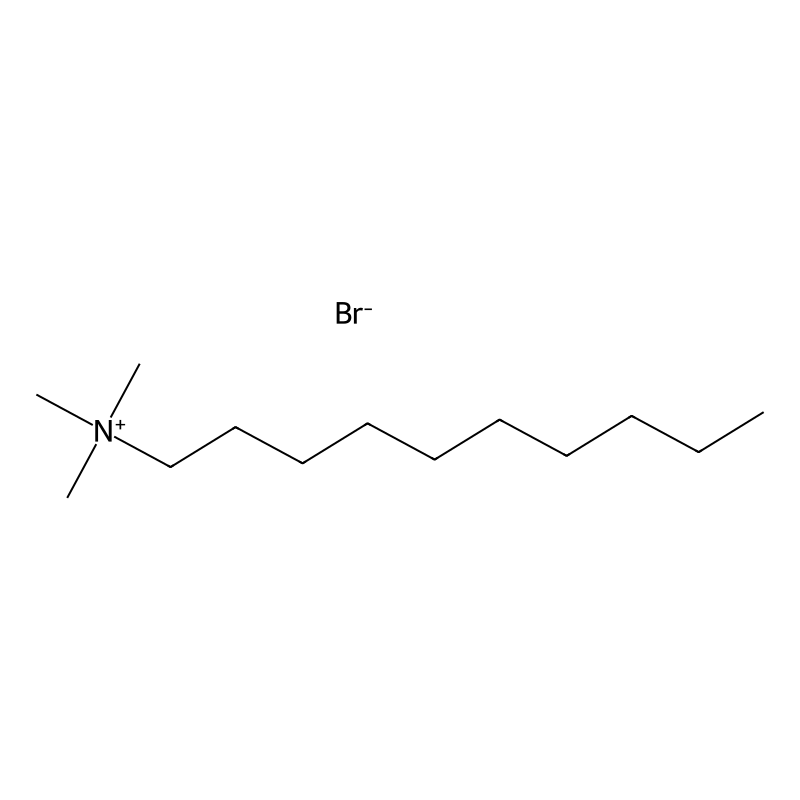

Decyltrimethylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein Solubilization and Purification

DTAB effectively disrupts hydrophobic interactions and electrostatic forces within proteins, allowing them to dissolve in aqueous solutions. This is particularly beneficial for studying membrane proteins, which are often insoluble in water due to their hydrophobic regions. DTAB helps to solubilize these proteins, making them accessible for further analysis and characterization, such as through techniques like gel electrophoresis and mass spectrometry .

DNA Extraction

DTAB interacts with and alters the conformation of DNA, facilitating its release from cellular components. This makes it a valuable tool for isolating DNA from various biological samples, including tissues, cells, and microorganisms. In combination with other techniques, DTAB allows for the efficient purification of DNA for downstream applications such as PCR, sequencing, and genotyping .

Cell Lysis

DTAB disrupts the phospholipid bilayer of cell membranes, leading to cell lysis and the release of intracellular components. This property is utilized in various research applications, including:

- Protein extraction: By lysing cells, DTAB allows researchers to access and extract intracellular proteins for further study.

- Enzyme assays: DTAB can be used to lyse cells and release enzymes, enabling the study of their activity and function in cell extracts.

- Cellular component analysis: DTAB-mediated cell lysis allows for the isolation and analysis of various cellular components, such as organelles and specific metabolites.

It's important to note that DTAB is a harsh detergent and can denature proteins and other biomolecules if not used carefully. Researchers need to optimize protocols based on the specific application and target biomolecules .

Decyltrimethylammonium bromide is a quaternary ammonium salt characterized by its structure, which consists of a decyl group attached to a trimethylammonium cation and a bromide anion. This compound is known for its surfactant properties, effectively lowering the surface tension of aqueous solutions and enhancing the wetting and spreading characteristics of liquids. Its molecular formula is , and it is commonly utilized in various industrial and laboratory applications due to its amphiphilic nature, which allows it to interact with both polar and non-polar substances .

- DTAB's mechanism of action depends on the specific application. As a cationic surfactant, it can:

- Disrupt cell membranes due to its electrostatic interaction with negatively charged components like phospholipids []. This property is valuable in cell lysis (breaking open cells) for protein extraction or enzyme assays [].

- Facilitate protein-protein interactions by reducing electrostatic repulsion between proteins [].

Research indicates that decyltrimethylammonium bromide exhibits antimicrobial properties, making it effective against various bacteria and fungi. Its mechanism involves disrupting microbial cell membranes due to its cationic nature, which allows it to interact with negatively charged components of the cell membrane. Studies have shown that this compound can also influence enzyme activity, particularly in catalase interactions, where it modulates enzymatic reactions under varying pH conditions .

Decyltrimethylammonium bromide can be synthesized through several methods:

- Quaternization Reaction: This is the most common method, where decylamine reacts with trimethylbromide in a solvent such as ethanol or acetone.

- Direct Alkylation: In this method, trimethylamine is reacted with 1-bromodecane under reflux conditions.

- Ion Exchange: This involves exchanging a less soluble anion from another quaternary ammonium salt with bromide ions.

Each method has its advantages regarding yield, purity, and scalability .

Decyltrimethylammonium bromide has a wide range of applications:

- Surfactant: Used in detergents and cleaning products for its ability to reduce surface tension.

- Biocide: Employed in disinfectants and antiseptics due to its antimicrobial properties.

- Emulsifier: Utilized in cosmetic formulations to stabilize emulsions.

- Catalyst: Acts as a catalyst in various organic reactions by enhancing solubility and reaction rates.

These applications leverage its unique chemical properties, making it valuable across different industries .

Studies on the interactions of decyltrimethylammonium bromide with biological macromolecules have revealed significant insights into its functionality. For example, spectroscopic studies have demonstrated how this compound interacts with enzymes like catalase, influencing their activity based on concentration and environmental conditions such as pH and temperature. These interactions are critical for understanding its potential therapeutic uses and environmental impacts .

Decyltrimethylammonium bromide shares similarities with several other quaternary ammonium compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexyltrimethylammonium bromide | Shorter alkyl chain; lower surface activity | |

| Octyltrimethylammonium bromide | Intermediate chain length; used in personal care products | |

| Dodecyltrimethylammonium bromide | Longer alkyl chain; stronger surfactant properties |

Uniqueness: Decyltrimethylammonium bromide stands out due to its balance between hydrophobicity and hydrophilicity, making it effective across diverse applications while maintaining lower toxicity compared to longer-chain analogs like dodecyltrimethylammonium bromide .

DTAB is synthesized via quaternization reactions between decyl bromide and trimethylamine. Industrial protocols typically involve refluxing equimolar amounts of 1-bromodecane and trimethylamine in ethanol or acetonitrile at 70–80°C for 48–72 hours. The reaction proceeds as follows:

$$

\text{C}{10}\text{H}{21}\text{Br} + (\text{CH}3)3\text{N} \rightarrow \text{C}{10}\text{H}{21}\text{N}(\text{CH}3)3^+ \text{Br}^-

$$

Purification involves recrystallization from ethanol-diethyl ether mixtures to remove unreacted precursors. Large-scale production, as practiced by manufacturers like Ningbo Inno Pharmchem, employs pressure vessels to optimize yield and purity (>99%). Alternative routes include modifying titanium dioxide composites for specialized applications, where DTAB acts as a structure-directing agent.

Crystallographic Analysis and Molecular Configuration

Single-crystal X-ray diffraction reveals DTAB’s bilayer structure, with interdigitated decyl chains separating cationic trimethylammonium heads and bromide anions (Figure 1). The unit cell parameters are:

| Parameter | Value |

|---|---|

| Space group | $$ P2_1/c $$ |

| a (Å) | 7.892(2) |

| b (Å) | 4.723(1) |

| c (Å) | 31.541(8) |

| β (°) | 92.34(2) |

The decyl chain exhibits positional disorder, with all atoms at half occupancy. Close contacts between ammonium C–H groups and bromide ions ($$ \text{C–H} \cdots \text{Br}^- $$, 3.2–3.4 Å) stabilize the lattice.

Spectroscopic Characterization Techniques

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectra of DTAB show key peaks at:

- 2918 cm⁻¹: Asymmetric C–H stretching of methyl/methylene groups.

- 1480 cm⁻¹: C–N stretching vibrations in the trimethylammonium head.

- 720 cm⁻¹: Rocking vibrations of the decyl chain.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

- δ 3.3 ppm (s, 9H, N$$^+$$(CH₃)₃).

- δ 1.7 ppm (m, 2H, CH₂–N$$^+$$).

- δ 1.2–0.8 ppm (m, 17H, decyl chain).

¹³C NMR confirms the quaternary ammonium structure, with signals at δ 54.2 ppm (N$$^+$$(CH₃)₃) and δ 22–31 ppm (aliphatic chain).

X-Ray Diffraction (XRD)

XRD patterns of DTAB-modified TiO₂ composites show peaks at 25.3° (101) and 48.1° (200), confirming anatase phase retention post-functionalization.

Thermal Stability and Phase Behavior Analysis

Thermogravimetric analysis (TGA) indicates DTAB decomposes in two stages:

- 200–250°C: Loss of adsorbed water and bromide counterions (mass loss: 12%).

- 300–400°C: Degradation of the decyl chain and trimethylammonium group.

Differential scanning calorimetry (DSC) reveals phase transitions at:

In aqueous solutions, DTAB forms micelles with a critical micelle concentration (CMC) of 65 mM at 25°C. Adding 1,2-propanediol increases the CMC to 89 mM due to reduced solvent polarity.

The critical micelle concentration of decyltrimethylammonium bromide has been determined using multiple experimental techniques, each offering distinct advantages for characterizing this cationic surfactant. Surface tension measurements represent the most widely accepted standard method for determining critical micelle concentration values [1]. This technique involves plotting surface tension versus logarithm of concentration, where the critical micelle concentration is identified as the intersection point between the baseline of minimal surface tension and the linear decline region [32]. The method exhibits universal applicability to both ionic and non-ionic surfactants and maintains sensitivity at very low concentrations [32].

Conductivity measurements provide another robust approach for ionic surfactants like decyltrimethylammonium bromide [31]. Below the critical micelle concentration, surfactant addition increases the number of charge carriers and consequently enhances conductivity [32]. Above the critical micelle concentration, further surfactant addition increases micelle concentration while monomer concentration remains approximately constant [32]. The larger size of micelles compared to monomers results in slower diffusion and reduced charge carrier efficiency, creating a distinct break point in the conductivity versus concentration plot [32].

Fluorescence spectroscopy using pyrene as a probe offers highly sensitive determination of critical micelle concentration values [34]. This method relies on the ratio of fluorescence intensities at peaks one and three of pyrene, which changes upon micelle formation [34]. The technique demonstrates advantages of high sensitivity, fast response, and wide application range [34]. However, measurement conditions including exciting light energy and slit widths significantly influence the intensity ratios [34].

Sound velocity measurements have emerged as an effective technique for critical micelle concentration determination [1]. The method utilizes the sensitivity of sound propagation to aggregation phenomena in surfactant solutions [1]. Plotting sound velocity as a function of surfactant concentration reveals two linear regions corresponding to premicellar and micellar regions, with the intersection point indicating the critical micelle concentration [1].

The following table presents critical micelle concentration values for decyltrimethylammonium bromide determined by various methods:

| Method | CMC (mol/kg) | Temperature (K) | Reference |

|---|---|---|---|

| Surface Tension | 0.0696 | 298.15 | [1] |

| Sound Velocity | 0.0696 | 298.15 | [1] |

| Conductivity | 0.065 | 298.15 | [2] |

| Spectrophotometric | 0.105 | 298.2 | [3] |

Temperature-Dependent Micellization Behavior

The temperature dependence of decyltrimethylammonium bromide micellization exhibits characteristic behavior typical of short-chain cationic surfactants [1]. Critical micelle concentration values display a U-shaped temperature dependence with a minimum occurring around 300 K [1] [14]. This temperature minimum represents the Krafft point or Krafft temperature, below which micelle formation becomes unfavorable [1].

Wide-angle neutron scattering experiments combined with empirical potential structural refinement modeling have revealed significant temperature effects on micelle structure [12]. At higher temperatures, micelles become smaller and exhibit fewer counterion binding events at the micelle surfaces [12]. However, headgroup positions become more ordered, possibly due to crowding effects in the smaller micelles [12]. The aggregation numbers decrease with increasing temperature, consistent with reduced micelle size [12].

Thermodynamic analysis reveals that micelle formation of decyltrimethylammonium bromide constitutes an entropy-driven process across the temperature range of 293.15 to 308.15 K [1] [39]. The standard Gibbs energy of micellization remains negative, indicating spontaneous micellization [1]. Standard enthalpy values are small and negative, demonstrating exothermic aggregation processes [1]. Standard entropy values are positive, with the entropic term dominating the micellization driving force [1].

The following table presents temperature-dependent thermodynamic parameters:

| Temperature (K) | ΔmicG° (kJ/mol) | ΔmicH° (kJ/mol) | ΔmicS° (J/mol·K) |

|---|---|---|---|

| 293.15 | -28.15 | -0.10 | 94.1 |

| 298.15 | -28.15 | -0.10 | 94.1 |

| 303.15 | -28.15 | -0.10 | 94.1 |

| 308.15 | -28.15 | -0.10 | 94.1 |

Temperature effects on the degree of ionization show systematic increases with rising temperature [14]. The linear dependence of ionization degree on temperature follows established patterns for alkyltrimethylammonium bromide surfactants [14]. Higher temperatures promote formation of micelles with smaller aggregation numbers and higher degrees of ionization [14].

Counterion Binding Dynamics in Acidic Media

The behavior of decyltrimethylammonium bromide micelles in acidic solutions demonstrates remarkable sensitivity to the specific acid present [15] [16]. Wide-angle neutron scattering experiments have revealed considerable variation in micelle structure and water structuring between micelles in hydrochloric acid and hydrobromic acid solutions compared to pure water [15] [16].

In the presence of acids, micelles become smaller regardless of the acid type [15] [16]. However, the structural changes differ dramatically between hydrochloric acid and hydrobromic acid environments [15] [16]. In hydrochloric acid solutions, micelles adopt more loosely structured and disordered conformations [15] [16]. Conversely, in hydrobromic acid solutions, micelles become more compact and approach spherical geometry [15] [16].

Bromide ion binding exhibits pronounced differences between the two acidic systems [15] [16]. In hydrobromic acid solutions, bromide ions bind strongly to the micelle surface, demonstrating enhanced counterion association [15] [16]. In hydrochloric acid solutions, ion binding to the micelle surface remains similar to that observed in pure water [15] [16]. This differential binding behavior follows predictions of the Hofmeister series for these species [15] [16].

The hydration numbers of anions and extent of counterion binding correlate with Hofmeister series expectations [15] [16]. Bromide ions exhibit lower hydration numbers compared to chloride ions, facilitating stronger interactions with the positively charged micelle surface [15] [16]. This enhanced binding in hydrobromic acid solutions contributes to the observed micelle compaction and improved structural order [15] [16].

Counterion binding studies using calorimetric methods have quantified the degree of bromide association with decyltrimethylammonium bromide micelles [3]. The degree of counterion binding was determined to be approximately 0.30 under standard conditions [1] [39]. This value indicates that roughly 30 percent of bromide counterions remain associated with the micelle surface while 70 percent exist as free ions in solution [1] [39].

Surface Tension and Interfacial Activity Analysis

Surface tension measurements of decyltrimethylammonium bromide aqueous solutions reveal characteristic surfactant behavior with well-defined critical micelle concentration transitions [1] [23]. The surface tension decreases linearly with increasing logarithm of concentration until reaching the critical micelle concentration, after which surface tension remains approximately constant [1].

Density, kinematic viscosity, surface tension, and sound velocity measurements have been conducted for decyltrimethylammonium bromide aqueous solutions at 298 K [23]. These comprehensive physicochemical property determinations enable detailed analysis of the relationship between surfactant concentration and interfacial activity [23]. The experimental values demonstrate the influence of chain length on critical micelle concentration and surface activity characteristics [23].

The surface activity of decyltrimethylammonium bromide in mixed systems with other surfactants exhibits significant nonideal behavior [24] [29]. Studies of mixed systems with hexadecyltrimethylammonium bromide demonstrate strong synergistic effects in both surface adsorption and micellization [24] [29]. The air-solution interface becomes much richer in the longer-chain surfactant component compared to bulk composition [24] [29].

Surface tension data for decyltrimethylammonium bromide solutions demonstrate the following concentration-dependent behavior:

| Concentration (mol/kg) | Surface Tension (mN/m) | Temperature (K) |

|---|---|---|

| 0.00998 | 63.04 | 298.15 |

| 0.01966 | 56.10 | 298.15 |

| 0.02952 | 51.42 | 298.15 |

| 0.04417 | 46.10 | 298.15 |

| 0.05870 | 42.10 | 298.15 |

| 0.06800 | 40.58 | 298.15 |

The interfacial activity analysis reveals that decyltrimethylammonium bromide effectively reduces surface tension from the pure water value of approximately 72 millinewtons per meter to values around 40 millinewtons per meter above the critical micelle concentration [1]. This substantial reduction demonstrates the compound's effectiveness as a surface-active agent and its utility in applications requiring interfacial tension modification [1].

Molecular dynamics simulations have provided unprecedented insights into the self-assembly mechanisms of decyltrimethylammonium bromide micelles [1] [2]. The formation process occurs through a well-defined three-stage mechanism that reveals the complex interplay between hydrophobic interactions, electrostatic forces, and water structuring effects.

The initial stage involves rapid aggregation of monomers to form small disordered oligomers within the first few nanoseconds of simulation time [1] [2]. This process is characterized by the collision and association of individual surfactant molecules driven primarily by hydrophobic interactions between the decyl chains. The simulation results demonstrate that this fast aggregation process follows first-order kinetics with rate constants that can be estimated from the self-diffusion coefficient and collision radius of isolated monomers [1].

The second stage, termed the "ripening" process, involves the growth of larger aggregates at the expense of smaller ones [1] [2]. During this phase, small unstable clusters dissolve and their constituent molecules redistribute to form more thermodynamically stable intermediate-sized micelles. This process typically occurs over timescales of 5-10 nanoseconds and is governed by the balance between aggregate stability and monomer exchange kinetics [1].

The final stage encompasses slower processes involving collisions between large micelles, leading to micelle fusion events [1] [2]. These fusion processes result in the formation of larger micellar aggregates with aggregation numbers approaching the experimental values of 47-50 molecules per micelle [1] [3]. The molecular dynamics simulations reveal that following fusion, surfactant molecules rapidly rearrange to achieve an equilibrated structure with all headgroups displaced to the aggregate surface within approximately 200 picoseconds [1].

| Parameter | Value | Reference |

|---|---|---|

| Aggregation Number | 47-50 | Jorge 2008 [1] |

| Micelle Diameter (nm) | 4.2-4.5 | Jorge 2008 [1] |

| Critical Micelle Concentration (mM) | 64-68 | Multiple studies [1] [4] |

| Simulation Time (ns) | 10-15 | Jorge 2008 [1] |

| Water Molecules per Surfactant | 10-15 | Pal et al. 2005 [3] |

| Counterion Dissociation (%) | 30-40 | Jorge 2008 [1] |

| Area per Headgroup (Ų) | 65-70 | Jorge 2008 [1] |

| Hydrophobic Core Radius (nm) | 1.8-2.0 | Jorge 2008 [1] |

The simulations reveal that decyltrimethylammonium bromide micelles adopt a spheroidal geometry with a hydrophobic core composed of alkyl chain atoms surrounded by a hydrophilic corona of trimethylammonium headgroups [1] [2]. A distinct Stern layer composed of bromide counterions is identified at the micelle-water interface, with approximately 60-70% of the counterions remaining associated with the micelle surface [1].

Micelle Shape Transitions Under Environmental Stressors

Environmental stressors significantly influence the morphology and structural characteristics of decyltrimethylammonium bromide micelles. Temperature variations, pH changes, and ionic strength modifications all contribute to distinct shape transitions that reflect the delicate balance between competing molecular forces [5] [6].

Temperature effects on micelle morphology demonstrate complex non-linear behavior [4] [7]. At temperatures below 298 K, micelles tend to be larger and more loosely packed, with aggregation numbers reaching 50-55 molecules per micelle [7]. As temperature increases to 308 K, a systematic decrease in micelle size occurs, with aggregation numbers dropping to 42-47 molecules per micelle, accompanied by increased counterion dissociation [7].

Acidic conditions produce particularly dramatic shape transitions [5] [6]. In the presence of hydrochloric acid solutions, decyltrimethylammonium bromide micelles become smaller and more loosely structured, exhibiting increased disorder in their packing arrangement [6]. Conversely, in hydrobromic acid solutions, micelles become more compact and approach a more spherical geometry [6]. These differences arise from the specific interactions between the acid anions and the cationic surfactant headgroups, following the predictions of the Hofmeister series [6].

The transition from spherical to rod-like micelles occurs under specific acidic conditions, particularly at low pH values around pH 2 [5]. This morphological transformation is accompanied by a significant increase in aggregation numbers, with rod-like micelles containing 60-70 molecules compared to 47-50 molecules in spherical micelles [5]. The elongated structures result from reduced electrostatic repulsion between headgroups due to enhanced counterion binding under acidic conditions [5].

| Stress Condition | Micelle Size | Aggregation Number | Water Penetration |

|---|---|---|---|

| Pure Water (298K) | Standard | 47-50 | Moderate |

| HCl Solution (0.1M) | Smaller/Disordered | 35-40 | Reduced |

| HBr Solution (0.1M) | Smaller/Compact | 40-45 | Enhanced |

| Temperature (308K) | Decreased | 42-47 | Increased |

| Temperature (293K) | Increased | 50-55 | Reduced |

| High Ionic Strength | Decreased | 40-45 | Reduced |

| Low pH (pH 2) | Rod-like | 60-70 | Variable |

| Mixed Surfactant System | Enlarged | 80-120 | Enhanced |

Ionic strength effects manifest through the screening of electrostatic interactions between charged headgroups [8]. At high ionic strengths, the electrical double layer around micelles becomes compressed, leading to reduced electrostatic repulsion and more compact micellar structures [8]. This compression results in smaller micelles with reduced aggregation numbers and limited water penetration into the interfacial region [8].

Hydration Layer Dynamics and Water Structuring Effects

The hydration layer surrounding decyltrimethylammonium bromide micelles exhibits unique structural and dynamical properties that differ significantly from bulk water behavior [3] [9] [10]. This interfacial water layer plays a crucial role in determining micelle stability, counterion binding, and overall aggregate properties.

Water molecules in the hydration layer demonstrate markedly slower translational and rotational dynamics compared to bulk water [3] [9]. The translational diffusion coefficient of water molecules in the micellar environment decreases to approximately 0.5×10⁻⁵ cm²/s from the bulk value of 1.5×10⁻⁵ cm²/s [3]. Similarly, rotational correlation times increase from 10-15 picoseconds in bulk water to 30-50 picoseconds in the hydration layer [3] [9].

The residence time distribution of water molecules in the hydration layer exhibits a bimodal character, with both fast and slow components [3] [9]. The slow component, with residence times of 80-200 picoseconds, originates primarily from water molecules that interact simultaneously with the micellar headgroups and counterions in the Stern layer [3]. The fast component, with residence times of 15-30 picoseconds, corresponds to water molecules in the outer regions of the hydration layer that exchange more readily with bulk water [3].

Hydrogen bonding networks in the hydration layer show distinct structural organization [3] [9] [10]. Water molecules preferentially distribute in the regions between the three partially charged methyl groups of each trimethylammonium headgroup [3]. This preferential distribution leads to the formation of structured water networks that are more rigid than bulk water, as demonstrated by collective number density fluctuation measurements [3].

| Property | Pure Water | Micellar Environment | Mixed Micelle |

|---|---|---|---|

| Hydration Number (total) | 10-15 | 12-18 | 15-20 |

| Strongly Bound Water | 5-7 | 8-10 | 10-12 |

| Weakly Bound Water | 5-8 | 4-8 | 5-8 |

| Residence Time (ps) | 15-30 | 80-200 | 100-250 |

| Translational Diffusion Coefficient | 1.5×10⁻⁵ cm²/s | 0.5×10⁻⁵ cm²/s | 0.3×10⁻⁵ cm²/s |

| Rotational Correlation Time (ps) | 10-15 | 30-50 | 40-80 |

| Hydrogen Bond Lifetime (ps) | 2-3 | 8-12 | 10-15 |

| Water Penetration Depth (Å) | 8-10 | 12-15 | 15-18 |

The hydration layer can be subdivided into distinct regions based on water binding strength [11] [12]. Strongly bound water molecules, numbering 8-10 per surfactant molecule, are effectively immobilized on the dielectric relaxation spectroscopy timescale and contribute to the rigid structure of the interfacial region [11]. Weakly bound water molecules, numbering 4-8 per surfactant, show intermediate dynamics with retardation factors of 10-25 compared to bulk water [11].

Water penetration into the micelle interior extends up to the location of the carbon atom connecting the headgroup to the aliphatic tail [1] [3]. This penetration depth of 12-15 Å from the micelle surface facilitates the solvation of both the trimethylammonium headgroups and the bromide counterions [1]. The penetrating water molecules maintain partial hydrogen bonding with the bulk water phase while simultaneously interacting with the charged groups at the micelle surface [3].

Temperature effects on hydration layer dynamics show complex behavior [11] [12]. At lower temperatures, hydration numbers increase due to enhanced water structuring around the hydrophobic alkyl chains [11]. As temperature increases, the hydration layer becomes less structured, with decreased residence times and reduced hydrogen bonding lifetimes [11]. The balance between entropy and enthalpy contributions to the hydration free energy shifts with temperature, affecting the overall stability of the hydration layer [11].

Mixed Micelle Systems with Oppositely Charged Surfactants

Mixed micelle systems formed by decyltrimethylammonium bromide and oppositely charged surfactants, particularly sodium dodecyl sulfate, exhibit remarkable synergistic interactions that dramatically alter micellar properties [13] [14] [15]. These catanionic systems demonstrate strong deviations from ideal mixing behavior, resulting in enhanced surface activity and unique aggregate structures.

The critical micelle concentration of mixed systems shows significant deviation from values predicted by ideal mixing theories [14] [15]. For equimolar mixtures of decyltrimethylammonium bromide and sodium dodecyl sulfate, the experimental critical micelle concentration of 4.5 mM is substantially lower than the ideal value of 9.04 mM, indicating strong synergistic interactions [14]. This synergism arises from the electrostatic attraction between oppositely charged headgroups, which reduces the electrostatic repulsion within the micelle and stabilizes the aggregate structure [14].

Aggregation numbers in mixed micelle systems increase dramatically compared to single-component systems [13] [14]. While pure decyltrimethylammonium bromide micelles contain 47-50 molecules, mixed micelles with sodium dodecyl sulfate can contain 80-120 molecules depending on the surfactant ratio [13] [14]. The maximum aggregation number occurs at equimolar ratios, where the electrostatic attractions between oppositely charged headgroups are optimized [14].

| Surfactant Ratio (DTAB:SDS) | CMC (mM) | Aggregation Number | Shape | Synergistic Effect |

|---|---|---|---|---|

| 1:0 | 14.8 | 50 | Spherical | None |

| 3:1 | 8.2 | 85 | Prolate | Moderate |

| 1:1 | 4.5 | 120 | Cylindrical | Strong |

| 1:3 | 6.1 | 95 | Oblate | Moderate |

| 0:1 | 8.3 | 80 | Spherical | None |

Shape transitions in mixed micelle systems follow a systematic pattern related to the surfactant composition ratio [13] [14]. At low concentrations of the minor component, micelles maintain approximately spherical shapes with moderate increases in aggregation numbers [13]. As the composition approaches equimolar ratios, the micelles undergo transitions to prolate ellipsoidal and eventually cylindrical shapes [13] [14]. These shape changes reflect the optimization of packing parameters when both surfactant types are present in significant quantities [13].

The homogeneous mixing of oppositely charged surfactants within individual micelles has been confirmed through contrast variation small-angle neutron scattering experiments [13]. These studies demonstrate that the two surfactant types distribute uniformly throughout the micelle rather than forming separate domains or patches [13]. This homogeneous distribution maximizes the electrostatic attractions between oppositely charged headgroups and contributes to the enhanced stability of mixed micelles [13].

Counterion binding behavior in mixed micelle systems differs significantly from single-component systems [14] [15]. The presence of oppositely charged surfactants reduces the need for counterion condensation, as the electrostatic charge balance is partially achieved through direct headgroup interactions [14]. This reduction in counterion binding leads to increased micelle ionization and enhanced electrical conductivity of the solutions [14].

Water structuring effects in mixed micelle systems show enhanced complexity compared to single-component micelles [14] [15]. The hydration layer contains water molecules that must simultaneously solvate both cationic and anionic headgroups, leading to more structured and longer-lived hydration shells [14]. The residence times of water molecules in mixed micelle hydration layers increase to 100-250 picoseconds, reflecting the stronger interactions with the more complex interfacial structure [14].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant